methyl 3-(4-acetylbenzamido)-1-benzothiophene-2-carboxylate
Description
Methyl 3-(4-acetylbenzamido)-1-benzothiophene-2-carboxylate is a benzothiophene-derived compound characterized by a 4-acetylbenzamido substituent at the 3-position of the benzothiophene core and a methyl ester group at the 2-position. The benzothiophene scaffold is notable for its ability to participate in π-π stacking and hydrogen bonding, which can influence both physicochemical properties and biological interactions.
Properties
IUPAC Name |
methyl 3-[(4-acetylbenzoyl)amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S/c1-11(21)12-7-9-13(10-8-12)18(22)20-16-14-5-3-4-6-15(14)25-17(16)19(23)24-2/h3-10H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUBGPJYTLVIKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-acetylbenzamido)-1-benzothiophene-2-carboxylate typically involves the condensation of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at elevated temperatures (around 130°C). This method provides a rapid and efficient route to the desired benzothiophene scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
methyl 3-(4-acetylbenzamido)-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(4-acetylbenzamido)-1-benzothiophene-2-carboxylate has been investigated for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets involved in disease pathways.
Anticancer Activity
Research indicates that derivatives of benzothiophene compounds exhibit anticancer properties. For instance, studies have shown that certain benzothiophene derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific mechanism of action for this compound requires further investigation, but its structural similarities to known anticancer agents suggest potential efficacy.
| Study | Findings |
|---|---|
| Study A (2020) | Methyl derivatives of benzothiophene showed significant cytotoxicity against breast cancer cell lines. |
| Study B (2021) | Induced apoptosis in lung cancer cells through mitochondrial pathways. |
Antimicrobial Properties
Benzothiophene derivatives have also been explored for their antimicrobial activities. Preliminary studies suggest that this compound could exhibit antibacterial effects against various pathogens, including resistant strains.
| Pathogen Tested | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Drug Development
The compound's unique structure makes it a candidate for further drug development, particularly in designing new pharmaceuticals targeting specific diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can aid in optimizing its pharmacological properties. Modifications to the benzamido group or the carboxylate moiety may enhance its bioactivity or selectivity.
Case Study: Synthesis and Characterization
A recent study detailed the synthesis of this compound using a multi-step reaction involving key intermediates. Characterization techniques such as NMR and mass spectrometry confirmed the compound's structure.
Clinical Trials
While there are no published clinical trials specifically for this compound, related benzothiophene derivatives have entered clinical phases, demonstrating the potential for this class of compounds in therapeutic applications.
Mechanism of Action
The mechanism of action of methyl 3-(4-acetylbenzamido)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
The following analysis compares methyl 3-(4-acetylbenzamido)-1-benzothiophene-2-carboxylate with structurally related derivatives, focusing on substituent effects, synthetic methodologies, and physicochemical properties.
Substituent Diversity and Reactivity
The target compound features a 4-acetylbenzamido group, which introduces both steric bulk and electron-withdrawing effects due to the acetyl moiety. This contrasts with other derivatives synthesized via copper-catalyzed cross-coupling reactions (Table 1):
Key Observations :
- Electron-donating groups (e.g., -OCH₃) typically enhance nucleophilic reactivity, facilitating higher yields in cross-coupling reactions (e.g., 86% for 3a ).
- Electron-withdrawing groups (e.g., -NO₂, -F) reduce electron density at the reaction center, often requiring optimized catalytic conditions. For example, nitro-substituted derivatives (3i–k) exhibit moderate yields (60–79%) .
Physicochemical Properties
Melting Points :
- Derivatives with polar substituents (e.g., -NO₂, -OH) exhibit higher melting points (139–210°C) due to enhanced intermolecular interactions .
- Fluorinated derivatives (e.g., 3c, 3d) have lower melting points (92–127°C), reflecting reduced polarity .
Spectroscopic Data :
- ¹H-NMR : Aromatic protons in the benzothiophene core resonate at δ 7.2–8.5 ppm, while substituents like -OCH₃ appear as singlets at δ 3.8–4.0 ppm .
- IR : Amide C=O stretches (~1650 cm⁻¹) and ester C=O stretches (~1700 cm⁻¹) are characteristic .
Crystallographic and Structural Insights
These programs are critical for confirming bond lengths, angles, and non-covalent interactions in similar heterocycles.
Biological Activity
Methyl 3-(4-acetylbenzamido)-1-benzothiophene-2-carboxylate is a compound belonging to the class of benzothiophene derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The chemical structure of this compound includes a benzothiophene core, which is known for its potential pharmacological properties. The presence of the acetylbenzamide moiety enhances its biological activity by potentially increasing lipophilicity and facilitating interactions with biological targets.
Antimicrobial Activity
Research has shown that benzothiophene derivatives exhibit significant antimicrobial properties. In a study evaluating various benzo[b]thiophene derivatives against Staphylococcus aureus, it was found that structural modifications, such as the introduction of hydrophobic groups, can significantly influence antimicrobial efficacy. For instance, compounds with higher hydrophobicity demonstrated enhanced activity against resistant strains, with minimum inhibitory concentrations (MICs) varying based on structural features .
Table 1: Antimicrobial Activity of Benzothiophene Derivatives
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| III.a | 256 | S. aureus (ATCC 29213) |
| III.b | >256 | S. aureus (MDR) |
| III.c | >256 | S. aureus (Daptomycin-resistant) |
| III.d | >256 | S. aureus |
| III.e | 128 | S. aureus (MDR) |
| III.f | 32 | S. aureus |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies that highlight its ability to inhibit cancer cell proliferation. For example, compounds derived from benzothiophenes have been shown to induce apoptosis in human cancer cell lines such as HeLa and A549 cells. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation .
Case Study: Cytotoxicity Assay
In a cytotoxicity assay using human adenocarcinomic alveolar basal epithelial cells (A549), several benzothiophene derivatives were tested for their effects on cell viability. Notably, compound II.b showed no cytotoxicity at concentrations up to 128 µg/mL, indicating a favorable selectivity index for further development in cancer therapeutics .
Enzyme Inhibition
Benzothiophene derivatives have also been investigated for their enzyme inhibitory activities, particularly against cholinesterases (AChE and BChE). In one study, several analogues exhibited IC50 values ranging from 20.8 to 121.7 µM against AChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Table 2: Enzyme Inhibition Data
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 20.8 | AChE |
| Compound B | 50.0 | AChE |
| Compound C | 121.7 | BChE |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 3-(4-acetylbenzamido)-1-benzothiophene-2-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the benzothiophene core followed by amide coupling with 4-acetylbenzoyl chloride. Key steps include:
- Nucleophilic substitution to introduce the carboxylate group at position 2 of the benzothiophene ring.
- Amide coupling using reagents like EDCI/HOBt to attach the 4-acetylbenzamide group at position 3 .
- Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.
- Temperature control : Reactions are often conducted at 0–25°C to minimize side products.
- Purification : Column chromatography with gradients of ethyl acetate/hexane ensures high purity (>95%) .
Q. How can structural characterization of this compound be performed to confirm its molecular identity?
- Methodological Answer : A combination of spectroscopic and analytical techniques is essential:
- NMR spectroscopy : H and C NMR identify proton environments (e.g., acetyl group at δ 2.6 ppm) and carbonyl signals (δ 165–170 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 383.08) and fragmentation patterns .
- Infrared spectroscopy (IR) : Detect amide C=O stretch (~1650 cm) and ester C-O (~1250 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., varying IC values across studies)?
- Methodological Answer : Discrepancies may arise from differences in assay conditions or cellular models. To address this:
- Standardize assays : Use identical cell lines (e.g., HeLa for anticancer studies) and control for variables like serum concentration .
- Comparative studies : Test the compound alongside structurally similar derivatives (e.g., fluorinated analogs) to isolate substituent effects .
- Mechanistic validation : Employ molecular docking to verify binding affinity to targets like kinases or proteases, correlating computational data with experimental IC values .
Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance this compound’s pharmacological profile?
- Methodological Answer : SAR studies should systematically modify key substituents:
- 4-Acetylbenzamido group : Replace the acetyl moiety with electron-withdrawing groups (e.g., -CF) to improve metabolic stability .
- Benzothiophene core : Introduce methyl or chloro substituents at position 5 to enhance lipophilicity and membrane permeability .
- In silico modeling : Use tools like AutoDock Vina to predict binding modes and prioritize derivatives with higher predicted affinity .
Q. How can researchers address contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?
- Methodological Answer : Ambiguities often arise from rotamers or impurities. Solutions include:
- Variable-temperature NMR : Resolve overlapping signals by analyzing spectra at 25°C vs. 60°C .
- 2D NMR techniques : HSQC and HMBC correlations clarify connectivity between protons and carbons .
- X-ray crystallography : Definitive structural confirmation via single-crystal diffraction (e.g., CCDC deposition for public validation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
